molecular formula C12H14O3 B8458758 4-But-2-ynyloxy-1,2-dimethoxybenzene

4-But-2-ynyloxy-1,2-dimethoxybenzene

Cat. No.: B8458758
M. Wt: 206.24 g/mol
InChI Key: LYVZIARJWLMUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxy-1,2-dimethoxybenzene is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-but-2-ynoxy-1,2-dimethoxybenzene

InChI

InChI=1S/C12H14O3/c1-4-5-8-15-10-6-7-11(13-2)12(9-10)14-3/h6-7,9H,8H2,1-3H3

InChI Key

LYVZIARJWLMUFS-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3,4-dimethoxy phenol (15.4 g, 0.1 mol) in DMF (100 mL) is added propargyl bromide (14.15 g, 0.12 mol) and potassium carbonate (11.88 g, 0.12 mol). The reaction is stirred at room temperature for 12 h, sat. NH4Cl and diethyl ether are added. The organic layers are washed with water, brine and dried over Na2SO4. The crude material is filtered through a pad of silica (1:1 hexanes:dichloromethane) to afford 4-but-2-ynyloxy-1,2-dimethoxybenzene as a yellow oil.
Quantity
15.4 g
Type
reactant
Reaction Step One
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14.15 g
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reactant
Reaction Step One
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11.88 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Following the same procedure as in Example 2, 15.4 g (0.1 mole) of 1-hydroxy-3,4-dimethoxybenzene, 13.8 g (0.1mole) of anhydrous potassium carbonate in ml 50 of acetone and 13.3 g (0.1 mole) of 1-bromo-2-butyne were reacted. After work up and evaporation of the mixture u.v. (20° C./21 mbar), a residue was obtained, that after purification on silica gel column (eluant n-hexane:ethyl acetate 5:1 v/v) gave a thick oil that after some time solidified with low melting point (28-30° C.), whose NMR and MS analyses corresponded to those of the aforementioned compound.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
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13.3 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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